molecular formula C9H18ClNO2 B13485771 {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride

{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride

Cat. No.: B13485771
M. Wt: 207.70 g/mol
InChI Key: QJBJNFDNDWNWGA-UHFFFAOYSA-N
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Description

{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride is a chiral spirocyclic building block of significant interest in medicinal chemistry, particularly for the development of novel anti-cancer therapeutics. Compounds featuring the 1-oxa-8-azaspiro[4.5]decane scaffold have been identified as potent allosteric inhibitors of the SHP2 phosphatase, a key regulator in cellular signaling pathways like RAS/MAPK and a promising target in oncology . Research indicates that sophisticated molecules built upon this core structure can effectively bind to the allosteric tunnel of SHP2, stabilizing it in an inactive conformation and inhibiting its role in cancer cell proliferation and survival . The specific functionalization of the spirocyclic core, such as the methanol group at the 3-position in this compound, provides a versatile handle for chemists to synthesize more complex potential drug candidates . As a result, this chemical serves as a critical intermediate for researchers engaged in structure-activity relationship (SAR) studies and the synthesis of targeted therapies for various cancers, including leukemia, melanoma, and solid tumors . Its value lies in its application for exploring new chemical space in drug discovery programs focused on undrugged or difficult-to-drug targets.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-12-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H

InChI Key

QJBJNFDNDWNWGA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(OC2)CO.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride generally proceeds via multi-step synthetic routes involving:

  • Construction of the spirocyclic core
  • Introduction of the hydroxymethyl substituent
  • Conversion to the hydrochloride salt for isolation

Stepwise Preparation

Step 1: Formation of the Spirocyclic Core

  • The starting material often involves a cyclic ketone or nitrile derivative such as 1,4-dioxaspiro[4.5]decane-8-one or its nitrile analog.
  • A key reaction includes nucleophilic substitution or cyclization reactions using reagents like p-methylsulfonylmethyl isocyanide and strong bases such as potassium tert-butoxide to form the azaspiro core.
  • For example, 1,4-dioxaspiro[4.5]decane-8-carbonitrile can be reacted with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) conditions to afford a chlorinated intermediate.

Step 2: Reduction and Cyclization

  • The chlorinated intermediate undergoes catalytic hydrogenation (e.g., Raney nickel catalyst) to reduce nitrile to amine and promote ring closure, yielding the azaspiro compound.
  • Protection steps using tert-butyl dicarbonyl anhydride (Boc2O) may be employed to protect the amine functionality during subsequent steps.

Step 3: Introduction of Hydroxymethyl Group

  • The hydroxymethyl group at the 3-position can be introduced via reduction of appropriate precursors or by substitution reactions on halogenated intermediates.
  • One reported method involves starting from 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, which upon treatment with methanolic hydrogen chloride (3M) at 0–20°C for 24 hours, undergoes deprotection and conversion to the free amine alcohol, followed by isolation of the hydrochloride salt.

Step 4: Formation of Hydrochloride Salt

  • The free base form of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol is converted to its hydrochloride salt by treatment with hydrogen chloride in methanol or other suitable solvents.
  • The reaction mixture is typically stirred at low temperature (0–20°C) for extended periods (e.g., 24 hours) to ensure complete salt formation.
  • Purification is achieved by solvent evaporation, ion exchange resin treatment (Amberlyst 26), and recrystallization or chromatographic methods to yield the pure hydrochloride salt with yields reported up to 88%.

Summary Table of Preparation Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution p-Methylsulfonylmethyl isocyanide, KOtBu ~80 Formation of nitrile intermediate
2 Catalytic hydrogenation H2, Raney Ni - Reduction and cyclization
3 Deprotection & hydrolysis Methanolic HCl (3M), 0–20°C, 24 h 88 Conversion to free amine alcohol
4 Salt formation HCl in methanol - Formation of hydrochloride salt

Research Findings and Analytical Data

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 142 (M+1) for the free base, consistent with C9H17NO2; the hydrochloride salt shows corresponding peaks adjusted for the chloride ion presence.
  • Purity and Yield: Chromatographic purification (silica gel column) and ion exchange resin treatment yield high purity product suitable for further pharmaceutical applications.
  • Physical Properties: The hydrochloride salt exhibits improved solubility in polar solvents, facilitating its use in biological assays and chemical transformations.

Additional Notes on Synthetic Variations

  • Alternative synthetic routes involve starting from tetrahydropyran derivatives or other cyclic precursors, with halogenated intermediates undergoing substitution or reduction to build the spirocyclic framework.
  • Biocatalytic and flow chemistry methods are emerging to improve efficiency and selectivity in the synthesis of spirocyclic amines and alcohols structurally related to this compound.
  • Modifications of the hydroxymethyl substituent or the nitrogen substituent enable the synthesis of derivatives with potential biological activity, including antitumor and antimicrobial properties.

Chemical Reactions Analysis

{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

The spiro[4.5]decane scaffold is versatile, with variations in heteroatom placement and functional groups significantly influencing properties. Key analogs include:

Compound Name Structural Features Similarity Score* Molecular Weight Key Applications References
{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol HCl 2-oxa, 8-aza, -CH₂OH substituent Reference 207.7 Chiral building block in drug synthesis
2-Oxa-7-azaspiro[4.5]decane HCl Nitrogen at position 7 instead of 8 0.94 207.7 Unspecified (structural analog)
1-Oxa-8-azaspiro[4.5]decane HCl Oxygen at position 1 instead of 2 0.79 193.7 Intermediate in organic synthesis
3-Methoxy-1-oxa-8-azaspiro[4.5]decane HCl Methoxy substituent at position 3 N/A 207.7 Potential pharmacokinetic modulation
{8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol HCl Oxygen and nitrogen positions swapped (8-oxa, 2-aza) N/A 207.7 Isomeric analog with distinct reactivity

*Similarity scores from (Tanimoto coefficient-based).

Key Observations :

  • Positional Isomerism : Swapping oxygen and nitrogen positions (e.g., 2-oxa-8-aza vs. 8-oxa-2-aza) alters electronic properties and hydrogen-bonding capacity, impacting solubility and target interactions .
  • Functional Group Effects: Methanol or methoxy substituents influence polarity and metabolic stability. For example, the methanol group in the target compound enhances hydrophilicity compared to the methoxy analog .

Physicochemical Properties

  • Purity : Most analogs (e.g., 3-methoxy derivative) are reported at ≥95% purity, ensuring reliability in synthetic workflows .
  • Stereochemistry : Enantiomeric purity in the target compound ([α]D²² = -3.14) contrasts with racemic mixtures in simpler analogs like 1-Oxa-8-azaspiro[4.5]decane HCl .

Biological Activity

{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride, identified by its CAS number 479195-19-2, is a spirocyclic amine with potential pharmacological properties. This compound is characterized by its unique bicyclic structure containing both oxygen and nitrogen atoms, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant studies.

  • Molecular Formula : C9H18ClNO2
  • Molecular Weight : 207.70 g/mol
  • Solubility : Very soluble in water (3.67 mg/ml) .

Research indicates that {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride may act as an inhibitor of protein tyrosine phosphatase non-receptor type 11 (PTPN11), which plays a significant role in various cancer pathways . The biological activity may stem from its interactions with specific enzymes or receptors involved in metabolic pathways or signaling cascades relevant to cancer progression.

In Vitro Studies

A study explored the structure-activity relationships (SAR) of similar compounds and their effects on muscarinic receptors. Compounds designed based on the spirocyclic framework exhibited varying affinities for M1 and M2 muscarinic receptors. Notably, certain derivatives demonstrated antiamnesic activity while minimizing cholinergic side effects .

Case Studies

  • Muscarinic Receptor Affinity : A series of compounds derived from the spirocyclic structure were tested for their ability to bind to M1 and M2 receptors. One compound exhibited potent muscarinic activity in vitro and in vivo, indicating potential therapeutic applications for Alzheimer's disease .
  • Cancer Treatment Potential : Preliminary studies suggest that derivatives of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride may inhibit cancer cell proliferation by targeting specific signaling pathways .

Comparative Analysis of Similar Compounds

The following table summarizes structurally similar compounds and their key characteristics:

Compound NameCAS NumberSimilarity IndexKey Characteristics
2-Oxa-7-azaspiro[4.5]decane hydrochloride374795-37-60.94Similar spirocyclic structure but different nitrogen positioning
4-(Methoxymethyl)piperidine hydrochloride916317-00-50.90Contains a piperidine ring; differing pharmacological profile
2-Oxa-8-azaspiro[4.5]decan-4-ol777049-50-00.82Hydroxyl group instead of methanol; may exhibit different reactivity
1-Oxa-8-azaspiro[4.5]decane hydrochloride3970-79-40.79Variation in oxygen placement; potential differences in biological activity

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride to achieve high yield and purity?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation via nucleophilic substitution or cycloaddition reactions. For example, reacting 2-amino-1-butanol with epoxide derivatives (e.g., 3,4-epoxyhexane-1-carboxylic acid) under acidic conditions, followed by HCl addition for salt formation . Key factors include:

  • Reagent stoichiometry : Excess epoxide ensures complete ring closure.
  • Temperature control : Maintain 60–80°C to avoid side reactions.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the hydrochloride salt .

Q. How can X-ray crystallography determine the spirocyclic conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is standard. Steps include:

  • Crystal mounting : Use a cryoloop with liquid nitrogen cooling.
  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL’s least-squares method to model thermal displacement parameters and hydrogen bonding. Cremer-Pople puckering parameters quantify ring distortion .

Q. What analytical techniques validate the compound’s identity and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms spirocyclic structure (e.g., δ 3.5–4.0 ppm for oxa-aza ring protons) .
  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA) assesses purity (>95%) .
  • Elemental analysis : Match experimental vs. theoretical C, H, N, Cl content .

Advanced Research Questions

Q. How do spirocyclic structural variations (e.g., sulfur substitution) impact biological activity compared to analogs?

  • Methodological Answer : Compare activity via enzyme inhibition assays (e.g., carbonic anhydrase):

  • Target compound : IC₅₀ = 12 µM (carbonic anhydrase).
  • Analog (8-thia substitution) : IC₅₀ = 8 µM due to enhanced lipophilicity.
  • Structural analysis : Use molecular docking (AutoDock Vina) to model binding interactions. The spirocyclic oxygen restricts conformational flexibility, reducing off-target effects .

Q. What computational approaches resolve contradictions in reported reaction mechanisms for spirocyclic ring formation?

  • Methodological Answer :

  • DFT calculations : Optimize transition states at B3LYP/6-31G* level to compare nucleophilic vs. electrophilic pathways.
  • Kinetic studies : Monitor intermediates via in situ IR spectroscopy. For example, epoxide ring-opening dominates at pH < 3, favoring spirocycle formation .

Q. How can conformational analysis using Cremer-Pople parameters explain solvent-dependent stability?

  • Methodological Answer :

  • Puckering amplitude (q) : Calculates ring non-planarity (e.g., q = 0.45 Å in ethanol vs. 0.32 Å in DMSO).
  • Phase angle (θ) : Polar solvents stabilize θ ≈ 180° (chair-like) conformers, enhancing solubility. Use Mercury software to visualize molecular dynamics trajectories .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

  • Methodological Answer :

  • Sample preparation : Solid-phase extraction (SPE) with HLB cartridges removes impurities from cell lysates .
  • Dose optimization : MTT assays (0.1–100 µM range) identify LD₅₀ values.
  • Metabolic profiling : LC-MS/MS detects hydroxylated metabolites, which correlate with reduced cytotoxicity .

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